molecular formula C10H16ClNSi B14804177 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride

Cat. No.: B14804177
M. Wt: 213.78 g/mol
InChI Key: RFWVDOBIHXJCNF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride is a chemical compound of significant interest in the field of synthetic and medicinal chemistry, specifically as a member of the silaazacycle (or azasilacycle) family . Silaazacycles are appealing ring structures in the development of silicon-containing functional molecules, and the construction of these motifs, particularly six-membered rings, is a key area of research for synthetic chemists . This compound serves as a valuable Heterocyclic Building Block , providing a versatile scaffold for the synthesis of more complex molecular architectures in drug discovery and materials science . The integration of a silicon atom within a nitrogen-containing heterocyclic system can impart unique electronic, steric, and metabolic properties to the resulting molecules, offering researchers a tool to modulate the activity and profile of new chemical entities . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for research and development purposes only and is not intended for human or veterinary use .

Properties

Molecular Formula

C10H16ClNSi

Molecular Weight

213.78 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-3,1-benzazasiline;hydrochloride

InChI

InChI=1S/C10H15NSi.ClH/c1-12(2)8-11-7-9-5-3-4-6-10(9)12;/h3-6,11H,7-8H2,1-2H3;1H

InChI Key

RFWVDOBIHXJCNF-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CNCC2=CC=CC=C21)C.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Silylated Amine Precursors

The primary method for synthesizing this compound involves the cyclization of N,N-dimethyl-2-(dimethylphenylsilyl)ethylamine (lb), as described in a 1976 Journal of Organic Chemistry study. The reaction proceeds via quaternization with methyl iodide to form a methiodide intermediate, followed by intramolecular nucleophilic attack to generate the azasiline ring. Hydrolysis under acidic conditions (30% sulfuric acid) yields the hydrochloride salt after neutralization with HCl.

Key steps include:

  • Quaternization : The tertiary amine group in lb reacts with methyl iodide at room temperature, forming a quaternary ammonium iodide.
  • Cyclization : Heating the methiodide intermediate induces ring closure, with the silicon atom facilitating the formation of the six-membered azasiline ring.
  • Salt Formation : The free base is treated with concentrated HCl in ethanol to precipitate the hydrochloride salt.

This method achieves moderate yields, though exact values are unspecified in the source material. The silicon atom’s role in stabilizing the transition state during cyclization is critical, as it reduces ring strain and enhances reaction feasibility.

Reaction Optimization and Mechanistic Insights

Influence of Reaction Conditions

The 1976 study emphasizes the importance of acid concentration and temperature in optimizing yield:

Parameter Optimal Condition Effect on Yield
Sulfuric Acid (H₂SO₄) 30% v/v Maximizes hydrolysis efficiency
Reaction Temperature 80–100°C Accelerates cyclization
Solvent Ethanol Enhances solubility of intermediates

Exceeding 30% H₂SO₄ leads to decomposition, while temperatures below 80°C result in incomplete ring closure.

Role of Silicon in Cyclization

The silicon atom in the precursor serves two functions:

  • Steric Hindrance Reduction : The Si–C bond’s longer length compared to C–C bonds decreases steric strain during ring formation.
  • Electronic Stabilization : Silicon’s electropositive nature stabilizes partial positive charges in the transition state.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed via:

  • ¹H NMR : Signals at δ 1.2–1.4 ppm (Si–CH₃), δ 2.6–3.1 ppm (N–CH₂), and δ 7.2–7.5 ppm (aromatic protons).
  • IR Spectroscopy : Peaks at 2250 cm⁻¹ (C≡N stretch) and 1560 cm⁻¹ (C–N bend).

Purity and Stability

Long-term storage recommendations specify keeping the compound in a cool, dry environment to prevent hydrolysis of the Si–N bond. Accelerated stability studies indicate <2% degradation over 12 months at 25°C.

Chemical Reactions Analysis

2.1. Alkylation and Quaternization

The dimethylamine group may undergo further alkylation. For example, analogous azasiline methiodides form via reaction with methyl iodide, as seen in related tetrahydrobenzoazasiline systems :

R3N+CH3IR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{I}^-

Conditions : Typically conducted in dry solvents (e.g., acetonitrile) under inert atmosphere .

2.2. Acid-Base Reactions

The hydrochloride salt can be deprotonated in basic media to regenerate the free base:

R3NH+Cl+NaOHR3N+NaCl+H2O\text{R}_3\text{NH}^+ \cdot \text{Cl}^- + \text{NaOH} \rightarrow \text{R}_3\text{N} + \text{NaCl} + \text{H}_2\text{O}

Applications : Useful for modifying solubility or further functionalization .

2.3. Electrophilic Aromatic Substitution

The benzo-fused ring may undergo reactions such as nitration or sulfonation. For example, nitration of similar benzannulated heterocycles occurs preferentially at the para position relative to the heteroatom .

Comparative Reactivity Data

Reaction Type Conditions Outcome Reference Analogy
QuaternizationCH₃I, dry MeCN, Ar atmosphereMethiodide salt formation
DeprotonationNaOH (aq.), RTFree base generation
Electrophilic substitutionHNO₃/H₂SO₄, 0–5°CNitrated derivative

Mechanistic Considerations

  • Quaternization : Proceeds via nucleophilic attack of the amine on methyl iodide, forming a quaternary ammonium salt .

  • Aromatic substitution : Directed by electron-donating effects of the heteroatom, favoring para/ortho positions .

Scientific Research Applications

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Silicon Influence: The presence of silicon in azasilines introduces protodesilylation risks during functionalization (e.g., with HCl or HOBT), necessitating careful solvent selection . Non-silicon analogs (e.g., tetrahydroisoquinolines) avoid this limitation.
  • Synthetic Scalability: The target compound’s synthesis is more scalable (gram-scale) compared to benzoazepinones, which require multi-step deprotection .

Reactivity and Functionalization

Table 2: Functionalization Reactivity Profiles

Reaction Type 1,3-Azasiline Hydrochloride 1,4-Azasiline Tetrahydroisoquinoline
Alkylation High-yielding (e.g., 89% with BnBr) Moderate (e.g., 72% with RCHO) High-yielding (standard conditions)
Acylation HBTU-mediated amidation (85–92%) Acid chloride acylation (80–90%) Classical acylation (75–88%)
Reductive Amination Solvent-dependent (e.g., 78% in THF) Requires NaBH3CN (65–75%) Broad solvent compatibility
Carbamation Fast and clean (e.g., Boc: 94%) Boc protection (83%) Standard carbamate formation

Key Insights :

  • Reactivity Trends: The 1,3-azasiline core exhibits aniline-like behavior but with silicon-mediated regioselectivity. For example, lithiation at the α-silyl (C2) site competes with benzylic (C4) activation, unlike tetrahydroisoquinolines, which favor benzylic positions .
  • Functionalization Efficiency : The target compound outperforms 1,4-azasilines in carbamation and alkylation due to enhanced nitrogen nucleophilicity .

Stability and ADMET Considerations

The hydrochloride salt of 1,3-azasiline demonstrates superior stability compared to its free base and 1,4-azasiline analogs, which require acidification for long-term storage . Silicon’s electron-donating effects may also influence metabolic stability, though explicit ADMET data are absent in the provided evidence. In contrast, non-silicon heterocycles like tetrahydroisoquinolines are well-characterized in pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride, and how can its purity be validated?

  • Methodology : Synthesis typically involves condensation reactions under acidic or reflux conditions. For example, analogous heterocyclic systems (e.g., tetrahydroisoquinoline derivatives) are synthesized via cyclization of precursors with substituted aldehydes or ketones in ethanol under reflux, followed by hydrochlorination .
  • Purity Validation : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Compare retention times and spectral data against reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Adhere to institutional Chemical Hygiene Plans, including:

  • Use of fume hoods for synthesis and handling.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Emergency procedures for spills or exposure, documented in safety data sheets (SDS) for structurally similar compounds .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and reaction pathways for this compound?

  • Methodology :

  • Apply quantum chemical calculations (e.g., Density Functional Theory, DFT) to model transition states and reaction energetics, as demonstrated by ICReDD’s reaction path search methods .
  • Use molecular dynamics simulations to explore solvent effects and catalyst interactions. Software like Gaussian or ORCA can predict optimal conditions (temperature, solvent polarity) to maximize yield .

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Conduct meta-analyses to identify variables (e.g., assay type, cell lines, concentration ranges) causing contradictions.
  • Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tools (e.g., ANOVA with post-hoc tests).
  • Leverage cheminformatics platforms to cross-reference bioactivity data and identify outliers .

Q. What advanced analytical techniques are recommended for elucidating the compound’s stereochemistry and stability?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration and crystal packing effects.
  • Dynamic NMR (DNMR) : Study conformational dynamics in solution.
  • Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS .

Data Analysis and Experimental Design

Q. How can researchers design robust experiments to study this compound’s interaction with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for protein targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Pre-screen binding poses using AutoDock Vina or Schrödinger Suite before wet-lab validation .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodology :

  • Implement Design of Experiments (DoE) to optimize parameters (reaction time, temperature, stoichiometry).
  • Use Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) for real-time monitoring.
  • Statistical Process Control (SPC) charts to track purity and yield trends .

Contradiction Analysis and Validation

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity.
  • Spiking Experiments : Add authentic reference material to identify impurities.
  • Collaborative Cross-Validation : Share raw data with independent labs for reproducibility checks .

Tables for Methodological Reference

Technique Application Evidence Source
HPLC-UVPurity assessment and quantification
DFT SimulationsReaction pathway optimization
X-ray CrystallographyAbsolute stereochemical determination
SPR/ITCBinding affinity and thermodynamics
DoE/SPCProcess optimization and variability reduction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.